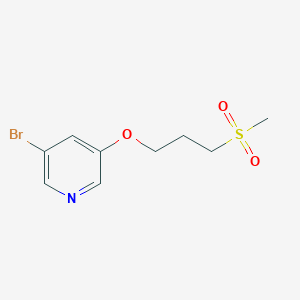
3-(2-Fluoro-5-methylphenoxy)propanoic acid
概要
説明
“3-(2-Fluoro-5-methylphenoxy)propanoic acid” is a chemical compound with the molecular formula C10H11FO3 . It has a molecular weight of 198.19 . The compound is solid at ambient temperature .
Molecular Structure Analysis
The molecular structure of “3-(2-Fluoro-5-methylphenoxy)propanoic acid” consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C10H11FO2/c1-7-2-4-9(11)8(6-7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
“3-(2-Fluoro-5-methylphenoxy)propanoic acid” is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.科学的研究の応用
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid, a phenolic compound, exhibits a wide range of therapeutic roles such as antioxidant, anti-inflammatory, neuroprotective, and anti-obesity effects. Its ability to modulate lipid metabolism and glucose regulation suggests potential for treating disorders like cardiovascular disease, diabetes, and obesity. This review emphasizes the need for further research to unveil and optimize its biological and pharmacological effects, suggesting its practical use as a natural food additive (Naveed et al., 2018).
Fluorescent Chemosensors Based on Phenolic Derivatives
Research on 4-Methyl-2,6-diformylphenol (DFP), a phenolic derivative, for the development of chemosensors highlights its high selectivity and sensitivity in detecting various analytes, including metal ions and neutral molecules. This review underlines the emerging field of DFP-based chemosensors, indicating a significant potential for phenolic derivatives in analytical applications (Roy, 2021).
Sorption of Phenoxy Herbicides to Soil and Organic Matter
The review of sorption experiments for phenoxy herbicides, including derivatives of phenoxyacetic acid, illustrates their interaction with soil organic matter and minerals. It suggests that soil organic matter and iron oxides are crucial sorbents for these compounds, indicating the environmental behavior and fate of phenolic herbicides in agricultural contexts (Werner et al., 2012).
特性
IUPAC Name |
3-(2-fluoro-5-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-7-2-3-8(11)9(6-7)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYVWTSQTHONPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-5-methylphenoxy)propanoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

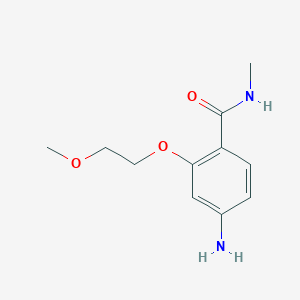


![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)
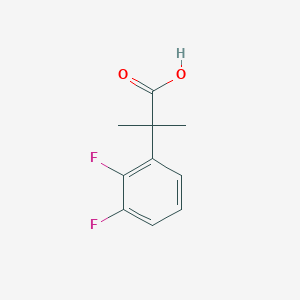

![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)
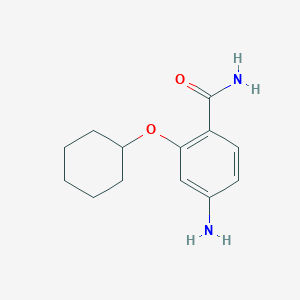

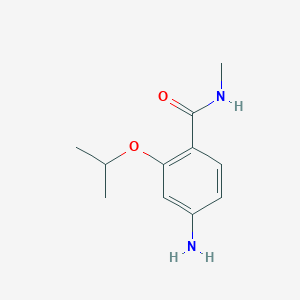
![3-[2-(Thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1399953.png)
![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methylphenyl)propanoic acid](/img/structure/B1399956.png)
